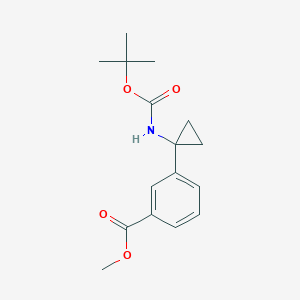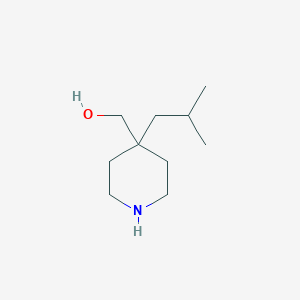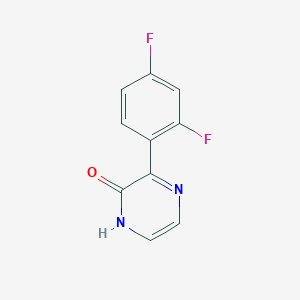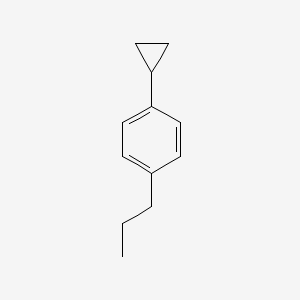
1-Cyclopropyl-4-propylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-4-propylbenzene is an organic compound that belongs to the class of cycloalkylbenzenes It consists of a benzene ring substituted with a cyclopropyl group at the first position and a propyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-propylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with cyclopropyl and propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropyl-4-propylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), Lewis acids (AlCl3).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclopropylpropylbenzene derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-4-propylbenzene has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-4-propylbenzene involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts conformational rigidity to the molecule, which can influence its binding affinity and selectivity towards biological targets . The benzene ring allows for various substitution reactions, enabling the modification of the compound’s properties and activity .
Comparación Con Compuestos Similares
Cyclopropylbenzene: Lacks the propyl group, making it less hydrophobic and potentially less active in certain applications.
Propylbenzene: Lacks the cyclopropyl group, resulting in different conformational properties and reactivity.
Cyclohexylbenzene: Contains a cyclohexyl group instead of a cyclopropyl group, leading to different steric and electronic effects.
Uniqueness: 1-Cyclopropyl-4-propylbenzene is unique due to the presence of both cyclopropyl and propyl groups, which confer distinct structural and chemical properties.
Propiedades
Fórmula molecular |
C12H16 |
|---|---|
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
1-cyclopropyl-4-propylbenzene |
InChI |
InChI=1S/C12H16/c1-2-3-10-4-6-11(7-5-10)12-8-9-12/h4-7,12H,2-3,8-9H2,1H3 |
Clave InChI |
YQJQOHZYTWPQLA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13699033.png)
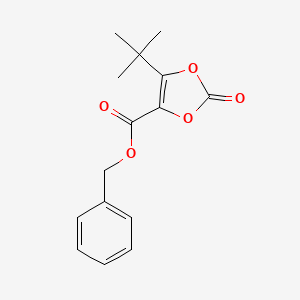
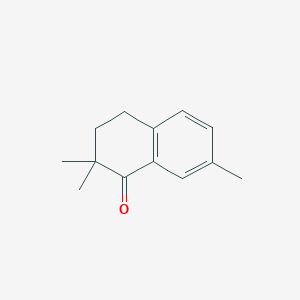
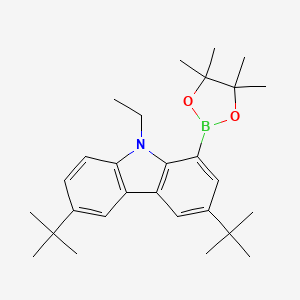
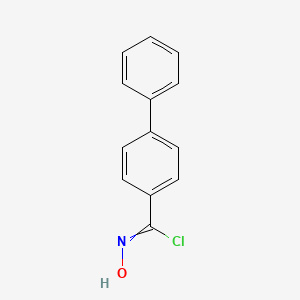
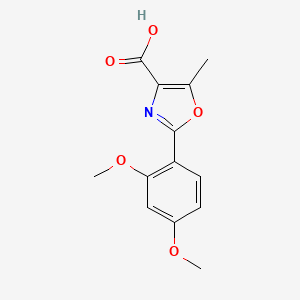

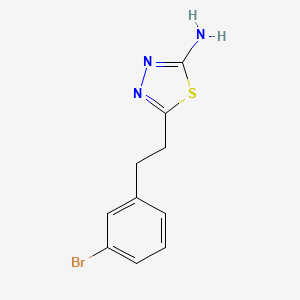
![Sodium Hydroxy[4-(methoxycarbonyl)cyclohexyl]methanesulfonate](/img/structure/B13699081.png)
